Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is an organosulfur compound with the molecular formula C6H12N2O2S.Br-H. It is a derivative of thioacetic acid and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide can be synthesized through the reaction of thioacetic acid with 2-(2-aminoacetamido)ethanol in the presence of hydrobromic acid. The reaction typically involves the following steps:
- Thioacetic acid is prepared by reacting acetic anhydride with hydrogen sulfide:
Preparation of Thioacetic Acid: (CH3C(O))2O+H2S→CH3C(O)SH+CH3C(O)OH
Esterification: The thioacetic acid is then reacted with 2-(2-aminoacetamido)ethanol in the presence of hydrobromic acid to form the desired ester hydrobromide.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is used in various scientific research fields:
Biology: The compound is used in proteomics research for labeling and modifying proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide involves its ability to form thiol groups, which can interact with various molecular targets. These interactions can affect protein function and signaling pathways, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Thioacetic Acid: The parent compound, used for similar applications but lacks the aminoacetamido group.
Ethanethioic Acid: Another thioester with similar reactivity but different substituents.
Uniqueness
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is unique due to the presence of both the thioester and aminoacetamido groups, which provide distinct reactivity and functionality compared to other thioesters.
Properties
CAS No. |
97313-68-3 |
---|---|
Molecular Formula |
C6H13BrN2O2S |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide |
InChI |
InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H |
InChI Key |
WCTYVXLDHFSCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC[NH2+]C(=O)CN.[Br-] |
Related CAS |
97314-05-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.